(Z)-N-((1H-indol-3-yl)methylene)aniline oxide
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Overview
Description
(Z)-N-((1H-indol-3-yl)methylene)aniline oxide is an organic compound that features an indole ring and an aniline moiety connected through a methylene bridge
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1H-indol-3-yl)methylene)aniline oxide typically involves the condensation of 1H-indole-3-carbaldehyde with aniline oxide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-((1H-indol-3-yl)methylene)aniline oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The indole and aniline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((1H-indol-3-yl)methylene)aniline oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. Researchers study its interactions with biological molecules to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1H-indol-3-yl)methylene)aniline oxide: The E-isomer of the compound, differing in the spatial arrangement of the methylene bridge.
N-(1H-indol-3-ylmethyl)aniline: Lacks the oxide group, resulting in different chemical properties and reactivity.
3-(1H-indol-3-yl)aniline: A simpler structure without the methylene bridge, affecting its chemical behavior.
Uniqueness
(Z)-N-((1H-indol-3-yl)methylene)aniline oxide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the indole and aniline moieties, along with the methylene bridge and oxide group, allows for a wide range of chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
N-[(Z)-indol-3-ylidenemethyl]-N-phenylhydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWOFXAYADWJRK-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(/C=C/2\C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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